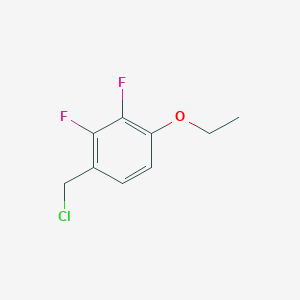

1-Chloromethyl-4-ethoxy-2,3-difluorobenzene

Descripción

1-Chloromethyl-4-ethoxy-2,3-difluorobenzene (CAS: 1771733-68-6) is a fluorinated aromatic compound featuring a chloromethyl (-CH2Cl) group at position 1, an ethoxy (-OCH2CH3) group at position 4, and fluorine atoms at positions 2 and 2. This structure confers unique reactivity and physicochemical properties, making it valuable as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chloromethyl group enables nucleophilic substitution reactions, while the ethoxy and fluorine substituents influence electronic and steric effects, modulating solubility and stability .

Propiedades

IUPAC Name |

1-(chloromethyl)-4-ethoxy-2,3-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2O/c1-2-13-7-4-3-6(5-10)8(11)9(7)12/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAOLASOGRDSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)CCl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Chloromethyl-4-ethoxy-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-ethoxy-2,3-difluorobenzene using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods

In an industrial setting, the production of 1-chloromethyl-4-ethoxy-2,3-difluorobenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

1-Chloromethyl-4-ethoxy-2,3-difluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the ethoxy or chloromethyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of hydroxylated or carbonylated benzene derivatives.

Reduction: Formation of reduced benzene derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

1-Chloromethyl-4-ethoxy-2,3-difluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-chloromethyl-4-ethoxy-2,3-difluorobenzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The ethoxy and difluorobenzene moieties can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and result in specific biochemical effects .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key analogues include halogenated, alkoxy-substituted difluorobenzenes. Below is a comparative analysis:

Substituent Impact :

- Halogen Type : The chloromethyl group in the target compound offers higher reactivity in alkylation reactions compared to bromine in analogues, which is more prone to nucleophilic aromatic substitution .

- Alkoxy Groups : Ethoxy (-OCH2CH3) provides greater steric hindrance and lipophilicity than methoxy (-OCH3), influencing solubility and metabolic stability in bioactive molecules .

- Fluorine Positioning : Fluorine atoms at positions 2 and 3 enhance thermal stability and electron-withdrawing effects, critical for liquid crystal performance and pesticide activity .

Physicochemical Properties

- Boiling Point and Density : Brominated analogues (e.g., 1-Bromo-2,3-difluorobenzene) exhibit higher boiling points (~234°C) and densities (1.724 g/cm³) due to bromine’s atomic mass, whereas chloromethyl derivatives likely have lower boiling points but comparable density trends .

- Stability : The chloromethyl group may confer lower thermal stability than bromine, necessitating controlled storage conditions .

Market and Production Trends

- Brominated Compounds : 1-Bromo-4-ethoxy-2,3-difluorobenzene saw a global production capacity of ~50 metric tons in 2020, driven by agrochemical demand .

- Chloromethyl Derivatives: Limited market data suggest niche use, though their synthetic versatility positions them for growth in custom pharmaceutical synthesis .

Actividad Biológica

1-Chloromethyl-4-ethoxy-2,3-difluorobenzene is a halogenated aromatic compound with potential biological activities. Its structure includes both ethoxy and difluoro substituents, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

1-Chloromethyl-4-ethoxy-2,3-difluorobenzene has the following chemical structure:

Key Features:

- Chloromethyl group : This functional group can enhance reactivity towards nucleophiles.

- Ethoxy group : This may increase lipophilicity, improving membrane permeability.

- Difluoro substituents : Fluorine atoms can modify electronic properties and increase the compound's stability.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of halogenated compounds, including 1-chloromethyl-4-ethoxy-2,3-difluorobenzene. The presence of halogens is known to enhance antibacterial activity against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Weak | |

| Mycobacterium tuberculosis | Significant |

In a comparative study, derivatives with similar structures demonstrated submicromolar activity against resistant strains of S. aureus and mycobacterial species, suggesting that 1-chloromethyl-4-ethoxy-2,3-difluorobenzene could exhibit similar efficacy due to its structural characteristics.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings indicate that it may inhibit the proliferation of certain cancer cells through apoptosis induction.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Cytotoxic |

| MCF-7 (breast cancer) | 20 | Cytotoxic |

| A549 (lung cancer) | 25 | Cytotoxic |

These results suggest that the compound has promising anticancer properties, warranting further investigation into its mechanisms of action and potential therapeutic applications.

The biological activity of 1-chloromethyl-4-ethoxy-2,3-difluorobenzene is thought to involve several mechanisms:

- Enzyme Inhibition : The chloromethyl group can interact with enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Membrane Disruption : The lipophilic ethoxy group may facilitate penetration into cell membranes, leading to increased permeability and subsequent cell death.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

A notable study focused on the synthesis and evaluation of various halogenated benzene derivatives, including 1-chloromethyl-4-ethoxy-2,3-difluorobenzene. The study assessed their antibacterial and anticancer activities using standardized assays.

Findings:

- Compounds exhibited varying degrees of activity against both bacterial strains and cancer cell lines.

- Structure-activity relationship (SAR) analysis indicated that the presence of halogens significantly enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.